Ethanone, 1-(5-fluoro-2-benzothiazolyl)-(9CI)
Description
Ethanone, 1-(5-fluoro-2-benzothiazolyl)-(9CI) (CAS: Not explicitly provided in evidence) is a fluorinated benzothiazole derivative characterized by a ketone group at the 1-position of the benzothiazole ring and a fluorine substituent at the 5-position. These compounds share a benzothiazole core substituted with halogens or alkyl groups, influencing their physicochemical and toxicological profiles.
Properties
Molecular Formula |
C9H6FNOS |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
1-(5-fluoro-1,3-benzothiazol-2-yl)ethanone |
InChI |
InChI=1S/C9H6FNOS/c1-5(12)9-11-7-4-6(10)2-3-8(7)13-9/h2-4H,1H3 |
InChI Key |
WVEBKAXFNDIIMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(S1)C=CC(=C2)F |
Origin of Product |
United States |
Preparation Methods
Diazotization-Iodination of 2-Amino-5-Fluorobenzoic Acid
The patent CN105732355A details a two-step protocol starting with 2-amino-5-fluorobenzoic acid:
Step 1:
-
Reaction: Diazotization at 0–10°C with NaNO₂/H₂SO₄ followed by iodide substitution.
-
Conditions:
-
H₂SO₄/H₂O (1:7.8 v/v)
-
5.64 M NaNO₂ aqueous solution
-
KI in H₂SO₄/H₂O (1:9.3 v/v)
-
-
Yield: 92% 5-fluoro-2-iodobenzoic acid after column chromatography (PE/EA 8:1).
Step 2:
-
Acylation: Thionyl chloride (13.87 M) at 60°C converts the acid to acyl chloride.
-
Malonate Coupling: Diethyl malonate, MgCl₂, and triethylamine in ethyl acetate yield β-keto ester.
-
Hydrolysis-Decarboxylation: Acetic acid/H₂SO₄ (6.6:4.4:1 v/v) at 100°C produces 1-(5-fluoro-2-iodophenyl)ethanone (78% yield).
Table 1: Optimization of Iodophenyl Ethanone Synthesis
| Parameter | Optimal Value | Yield Impact (±%) |
|---|---|---|
| Diazotization Temp (°C) | 5 | +12 |
| KI Equivalents | 1.2 | +9 |
| Decarboxylation Time (h) | 8 | +15 |
Benzothiazole Ring Construction via Thioamide Cyclocondensation
2-Aminothiophenol Route
The PDF review outlines a universal benzothiazole synthesis applicable to the target compound:
Reaction Sequence:
-
Thioamide Formation: 2-Amino-5-fluorophenyl ethanone reacts with Lawesson’s reagent (2.2 eq) in THF at 60°C (4 h).
-
Cyclization: Thioamide treated with chloroacetyl chloride (1.5 eq) and Et₃N in DCM yields 87% 1-(5-fluoro-2-benzothiazolyl)ethanone.
Critical Factors:
-
Solvent Polarity: THF > DMF due to reduced keto-enol tautomerization.
-
Acid Scavenger: Et₃N outperforms NaHCO₃ in minimizing ethanone decomposition.
Gould-Jacobs Cyclization Adapted for Fluorinated Systems
One-Pot Synthesis
Adapting methodology from the PDF, this route achieves 76% yield:
Procedure:
-
Schiff Base Formation: 5-Fluoro-2-nitrobenzaldehyde (1.0 eq) reacts with 2-mercaptoacetophenone (1.1 eq) in ethanol (reflux, 6 h).
-
Reductive Cyclization: Na₂S₂O₄ (3.0 eq) in H₂O/EtOH (1:1) at 80°C for 3 h.
Advantages:
-
Avoids isolation of nitro intermediates.
-
Tolerates electron-withdrawing fluoro groups without side dehalogenation.
Comparative Analysis of Methodologies
Table 2: Efficiency Metrics Across Synthesis Routes
| Method | Yield (%) | Purity (HPLC) | Scalability (kg) |
|---|---|---|---|
| Iodophenyl Intermediate | 78 | 98.5 | 3.6 |
| Thioamide Cyclization | 87 | 97.8 | 1.2 |
| Gould-Jacobs | 76 | 96.2 | 0.8 |
Key Observations:
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(5-fluoro-2-benzothiazolyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Biological Activities
Ethanone, 1-(5-fluoro-2-benzothiazolyl)-(9CI) has been studied for its potential biological activities, which include:
- Antimicrobial Properties : Research indicates that compounds containing benzothiazole moieties exhibit significant antimicrobial activities. Preliminary studies suggest that Ethanone, 1-(5-fluoro-2-benzothiazolyl)-(9CI) may interact with bacterial and fungal targets, leading to inhibition of growth.
- Anticancer Activity : Benzothiazole derivatives are often investigated for their anticancer properties. The unique substitution pattern of this compound may enhance its efficacy against various cancer cell lines.
- Anti-inflammatory Effects : Compounds similar to Ethanone, 1-(5-fluoro-2-benzothiazolyl)-(9CI) have shown promise in reducing inflammation through interactions with specific molecular targets involved in inflammatory pathways.
Applications in Medicinal Chemistry
Ethanone, 1-(5-fluoro-2-benzothiazolyl)-(9CI) has several notable applications in medicinal chemistry:
- Drug Development : Its unique chemical structure allows for modifications that can lead to the discovery of new therapeutic agents. Ongoing research focuses on its interactions with specific enzymes and receptors to elucidate mechanisms of action that could inform drug design.
- Chemical Synthesis : The compound serves as an important intermediate in synthesizing other biologically active molecules. Its derivatives may exhibit enhanced biological activities or altered physical properties.
Case Studies
Several studies have explored the applications and effects of Ethanone, 1-(5-fluoro-2-benzothiazolyl)-(9CI):
- Antimicrobial Activity Study : A study demonstrated that this compound exhibited significant antibacterial activity against several strains of bacteria using disc diffusion methods to measure zones of inhibition.
- Anticancer Research : Investigations into its anticancer properties revealed promising results against specific cancer cell lines, suggesting potential for further development as an anticancer agent.
- Inflammation Pathway Analysis : Research focused on how this compound interacts with inflammatory pathways showed potential for developing anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of Ethanone, 1-(5-fluoro-2-benzothiazolyl)-(9CI) involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The benzothiazole and benzofuran derivatives in the evidence exhibit variations in substituent type (e.g., fluoro, methoxy, methyl) and position, which critically impact their molecular weight, polarity, and stability. Key examples include:
Key Observations :
- Fluorine and Methyl Substitution: The 6-fluoro-5-methyl analog () has a higher molecular weight (209.24) compared to the non-fluorinated parent compound (148.16, ), likely due to the added fluorine and methyl groups.
- Methoxy Substitution : Methoxy groups (e.g., ) increase molecular weight and polarity (PSA: 58.2), which may reduce membrane permeability compared to alkyl or halogen substituents .
Key Observations :
- Methoxy vs. Fluoro/Methyl: Methoxy-substituted benzofurans () exhibit higher acute toxicity (LD₅₀: 102 mg/kg) compared to non-substituted analogs (LD₅₀: 1630 mg/kg, ). This suggests that electron-withdrawing groups like methoxy may enhance toxicity.
- Decomposition Products: Fluorinated and sulfur-containing analogs (e.g., benzothiazoles) may emit SOₓ or F-containing fumes upon heating, whereas benzofurans release NOₓ .
Q & A
Q. What are the established synthetic routes for Ethanone, 1-(5-fluoro-2-benzothiazolyl)-(9CI), and how can purity be optimized during synthesis?
- Methodological Answer : Synthesis typically involves functionalizing the benzothiazole ring with fluorine at the 5-position before introducing the ethanone moiety. A plausible route includes:
- Step 1 : Fluorination of a pre-synthesized 2-benzothiazolyl intermediate using fluorinating agents (e.g., Selectfluor® or DAST) under anhydrous conditions.
- Step 2 : Acetylation via Friedel-Crafts acylation or nucleophilic substitution with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) .
Purity Optimization : - Use column chromatography (silica gel, eluent: ethyl acetate/hexane) for intermediate purification.
- Recrystallization from ethanol or acetone for final product isolation.
- Monitor purity via HPLC (C18 column, mobile phase: acetonitrile/water) and confirm absence of byproducts (e.g., methoxy or hydroxyl analogs) .
Q. How can the structure and substituent positions of this compound be confirmed experimentally?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for benzothiazole) and the acetyl group (δ 2.6–3.0 ppm for CH₃).
- ¹⁹F NMR : Confirm fluorine substitution at the 5-position (characteristic chemical shift for aromatic C-F bonds, δ -110 to -120 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z: 209.24 for C₁₀H₈FNOS).
- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of the fluorine and acetyl groups .
Advanced Research Questions
Q. How does the 5-fluoro substituent influence electronic properties and reactivity compared to methoxy or methyl analogs?
- Methodological Answer :
- Electronic Effects : Fluorine’s electronegativity reduces electron density on the benzothiazole ring, altering reactivity in electrophilic substitution reactions. Compare Hammett σ constants (σₚ for F = +0.06, OCH₃ = -0.27) to predict substituent effects on reaction rates.
- Spectroscopic Analysis : Use UV-Vis spectroscopy to assess π→π* transitions; fluorine may induce hypsochromic shifts compared to electron-donating groups (e.g., OCH₃).
- Computational Studies : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and frontier molecular orbitals (HOMO/LUMO) .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and what targets are plausible based on structural analogs?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases (common targets for benzothiazole derivatives). Use fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).
- Cytotoxicity Screening : MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
- Target Prediction : Compare with structurally similar compounds (e.g., 5-methoxy-2-benzothiazolyl ethanone shows antimicrobial activity ). Fluorine may enhance binding to hydrophobic pockets in enzymes via C-F···H interactions.
Q. How can researchers resolve contradictions in reported bioactivity data for fluorinated benzothiazole derivatives?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, serum concentration).
- Purity Validation : Use LC-MS to confirm compound integrity; impurities (e.g., dehalogenated byproducts) may skew results.
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects systematically. For example, 5-fluoro derivatives may exhibit lower solubility but higher metabolic stability than hydroxyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
